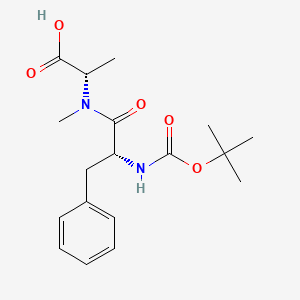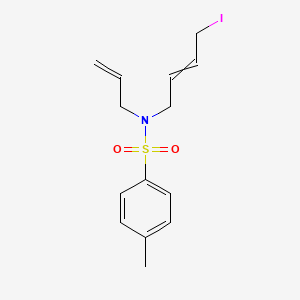
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of an iodobut-2-en-1-yl group, a methyl group, a prop-2-en-1-yl group, and a benzene-1-sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the iodobut-2-en-1-yl group: This can be achieved by reacting but-2-en-1-ol with iodine in the presence of a base.
Introduction of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Coupling reactions: The final step involves coupling the iodobut-2-en-1-yl group with the sulfonamide derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The double bonds in the compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield an azide derivative, while reduction of the double bonds with hydrogen gas would yield a fully saturated compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Chlorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(4-Fluorobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Uniqueness
The uniqueness of N-(4-Iodobut-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs
Propriétés
Numéro CAS |
835650-90-3 |
|---|---|
Formule moléculaire |
C14H18INO2S |
Poids moléculaire |
391.27 g/mol |
Nom IUPAC |
N-(4-iodobut-2-enyl)-4-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C14H18INO2S/c1-3-11-16(12-5-4-10-15)19(17,18)14-8-6-13(2)7-9-14/h3-9H,1,10-12H2,2H3 |
Clé InChI |
FIDYZYHAAGMYMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)

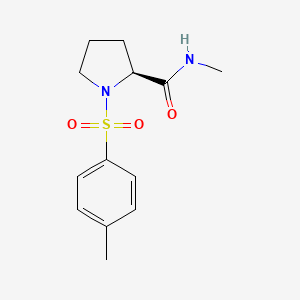
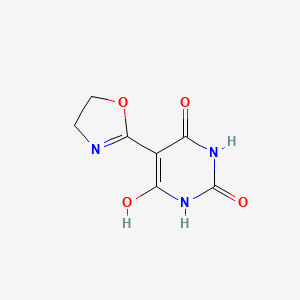
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)


![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)

![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
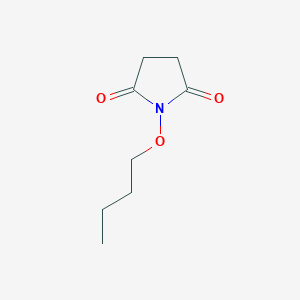
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
